N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide features a complex heterocyclic core comprising fused pyrazolo-thiazolo-pyrimidine rings. This scaffold is substituted with a phenyl group at position 1 and an acetamide side chain at position 6, which is further functionalized with a 3-fluoro-4-methylphenyl group. The fluorine atom and methyl group on the aryl substituent likely influence electronic properties and metabolic stability, while the fused heterocyclic system may contribute to bioactivity through interactions with biological targets such as enzymes or receptors .
Synthetic routes for analogous compounds (e.g., pyrazolo-pyrimidinones) often involve nucleophilic substitution or cyclization reactions. For instance, N-substituted derivatives of pyrazolo[3,4-d]pyrimidin-4-ones are synthesized by reacting α-chloroacetamides with heterocyclic intermediates under basic conditions .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2S/c1-13-7-8-14(9-18(13)23)25-19(29)10-16-12-31-22-26-20-17(21(30)27(16)22)11-24-28(20)15-5-3-2-4-6-15/h2-9,11,16H,10,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPVRGRHRFEBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a tetrahydropyrazolo-thiazolo-pyrimidine framework which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl...) have demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values of related compounds suggest potent antibacterial effects, particularly against Mycobacterium smegmatis with MIC values around 50 μg/mL .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Research indicates that it may modulate protein kinase activities involved in cellular proliferation. In vitro assays have shown that related compounds can inhibit cancer cell lines more effectively than established treatments . The structural characteristics of the compound allow it to target specific pathways in cancer cell metabolism.
Anti-inflammatory Properties
Compounds within the same chemical class have also been noted for their anti-inflammatory effects. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . The anti-inflammatory activity is linked to the modulation of various signaling pathways that are critical in inflammatory responses.
Comparative Analysis of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of pyrazole derivatives similar to N-(3-fluoro-4-methylphenyl)... The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than 100 μg/mL .
- Cancer Cell Line Inhibition : In a recent investigation, a series of pyrazolo compounds were tested against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as novel anticancer therapies .
- Inflammation Model : An animal model study demonstrated that administration of thiazolo-pyrimidine derivatives resulted in reduced inflammation markers in serum compared to control groups. This suggests a therapeutic potential for treating inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide exhibits promising anticancer properties. It acts as an inhibitor of epidermal growth factor receptor (EGFR) mutations commonly associated with various cancers. The compound's ability to block these pathways makes it a candidate for targeted cancer therapies .
2. Mechanism of Action
The mechanism by which this compound operates involves the inhibition of specific kinases that are crucial for tumor cell proliferation and survival. By disrupting these signaling pathways, the compound can induce apoptosis (programmed cell death) in cancer cells. This property has been documented in several studies focusing on its efficacy against resistant cancer cell lines .
Case Studies and Research Findings
Case Study 1: In Vitro Efficacy
A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxic effects against human lung cancer cells. The IC50 value was reported to be lower than that of several existing EGFR inhibitors, highlighting its potential as a more effective therapeutic agent .
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models revealed that the compound not only inhibited tumor growth but also reduced metastasis in aggressive cancer types. The results indicated an improvement in overall survival rates among treated subjects compared to controls. These findings suggest that the compound could be further developed into a viable treatment option for patients with advanced-stage cancers .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety (-NHCOCH2-) undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl (reflux) cleaves the amide bond, yielding 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid and 3-fluoro-4-methylaniline.
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Basic hydrolysis : NaOH (aqueous, heat) produces the corresponding sodium carboxylate and amine.
The electron-withdrawing fluorine atom on the aromatic ring may slightly accelerate hydrolysis by increasing the electrophilicity of the carbonyl carbon.
Electrophilic Aromatic Substitution (EAS)
The 3-fluoro-4-methylphenyl group participates in EAS, though reactivity is modulated by substituents:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | Nitro group at position 5 or 6 of the ring |
| Sulfonation | H2SO4, SO3 | Sulfonic acid group at position 5 |
The fluorine atom directs incoming electrophiles to the meta position relative to itself, while the methyl group exerts ortho/para-directing effects. Steric hindrance from the fused heterocycle may limit substitution at certain positions .
Heterocyclic Ring Modifications
The fused pyrazolo-thiazolo-pyrimidine system exhibits reactivity at multiple sites:
Thiazole Ring Reactivity
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Oxidation : Treatment with H2O2 or peracids oxidizes the thiazole sulfur to a sulfoxide or sulfone.
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Ring-opening : Nucleophiles (e.g., amines, alkoxides) attack the electrophilic sulfur, leading to ring cleavage. For example, reaction with ethanolamine could yield a diamine derivative .
Pyrimidine Ring Reactivity
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The 4-oxo group participates in condensation reactions with hydrazines or hydroxylamines, forming hydrazones or oximes .
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The pyrimidine nitrogen atoms may coordinate metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalytic or medicinal applications.
Functionalization via Cross-Coupling Reactions
The aryl and heteroaryl groups enable transition-metal-catalyzed couplings:
| Reaction | Catalysts/Reagents | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4, Ar-B(OH)2 | Introduction of aryl/heteroaryl groups |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Installation of amines at specific sites |
These reactions typically target halogenated derivatives; bromination or iodination of the parent compound would be prerequisite steps .
Reductive Transformations
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Nitro group reduction : If a nitro group is introduced via EAS, catalytic hydrogenation (H2/Pd-C) converts it to an amine.
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Carbonyl reduction : The 4-oxo group on the pyrimidine ring can be reduced with NaBH4 or LiAlH4 to a hydroxyl group, though steric hindrance may limit efficiency.
Photochemical and Thermal Stability
While specific data are unavailable for this compound, analogous fused heterocycles show:
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Photodegradation : UV light induces ring-opening or dimerization.
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Thermal decomposition : Heating above 200°C may cause cleavage of the acetamide bond or heterocyclic fragmentation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
- Substituent Effects: The 3-fluoro-4-methylphenyl group (target) may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like 4-trifluoromethylphenyl () or 4-methoxyphenyl () .
Pharmacological and ADMET Considerations
While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogs:
- Pyrazolo-pyrimidine Derivatives : Compounds like those in and are explored for kinase inhibition or antimicrobial activity due to their planar, heteroaromatic cores .
- Fluorine Impact : Fluorination often improves metabolic stability and bioavailability, as seen in pharmaceuticals (e.g., flumetsulam, ) .
- ADMET Modeling : highlights that structural diversity affects logP and solubility, with fluorinated aryl groups likely reducing metabolic clearance .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target’s acetamide C=O stretch (~1680 cm⁻¹) aligns with analogs in (1682 cm⁻¹) .
- NMR Trends : Substituents in regions analogous to "Region A/B" () may cause distinct shifts; e.g., the acetamide -NH proton in appears at δ 10.07 .
- Melting Points: Fluorinated derivatives (e.g., target) may exhibit higher mp than non-fluorinated analogs due to enhanced crystallinity .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step optimization, starting with condensation reactions between pyrazolo-thiazolo-pyrimidine scaffolds and substituted acetamide precursors. Key steps include regioselective functionalization of the thiazolo-pyrimidine core and coupling with N-(3-fluoro-4-methylphenyl) groups under anhydrous conditions. Reaction temperature (e.g., 80–100°C) and catalysts (e.g., Pd-based for cross-coupling) are critical to avoid side products like des-fluoro impurities. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are essential for verifying substituent positions, especially the fluorine and methyl groups on the phenyl ring. 2D NMR (COSY, HSQC) resolves overlapping signals in the fused pyrazolo-thiazolo-pyrimidine system. IR spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. How can reaction intermediates be stabilized during synthesis?
- Methodological Answer : Sensitive intermediates, such as the tetrahydropyrimidinone core, require inert atmospheres (N/Ar) and low-temperature storage (−20°C) to prevent oxidation. Chelating agents (e.g., EDTA) in aqueous phases minimize metal-catalyzed degradation during workup .
Q. What solvent systems are optimal for recrystallization?
- Methodological Answer : Mixed solvents like dichloromethane/methanol (3:1 v/v) or toluene/acetone (gradient cooling from 60°C to 4°C) yield high-purity crystals. Solubility tests at varying pH (4–9) help identify ideal conditions for polar substituents .
Q. How is regioselectivity achieved in heterocyclic ring formation?
- Methodological Answer : Steric and electronic directing groups (e.g., electron-withdrawing fluorine on the phenyl ring) guide cyclization. Kinetic vs. thermodynamic control is managed via temperature modulation: lower temps (50°C) favor kinetic products, while prolonged heating (100°C) drives thermodynamically stable isomers .
Q. What analytical methods validate compound purity?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase) quantifies impurities ≤0.1%. Differential scanning calorimetry (DSC) confirms crystalline homogeneity, while elemental analysis validates C/H/N/S ratios within ±0.4% .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound?
- Methodological Answer : Density functional theory (DFT) predicts transition states for cyclization steps, identifying energy barriers and guiding catalyst selection (e.g., B3LYP/6-31G* basis sets). Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal solvents and temperatures, reducing trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Meta-analysis of IC values using standardized assays (e.g., kinase inhibition with ATP-binding site controls) clarifies variability. Dose-response curves under consistent conditions (pH, serum concentration) minimize artifacts. Structural analogs with single-substituent changes isolate pharmacophore contributions .
Q. What strategies mitigate byproduct formation in large-scale synthesis?
- Methodological Answer : Flow chemistry with immobilized catalysts (e.g., Pd@SiO) enhances reaction control, reducing residence time for side reactions. In-line FTIR monitors intermediate stability, enabling real-time adjustments. Statistical design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, mixing speed) .
Q. How to design enantioselective routes for chiral analogs?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol. X-ray crystallography of intermediates validates absolute configurations. Kinetic resolution via lipase-mediated acyl transfer separates enantiomers .
Q. What in silico tools predict metabolic stability of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4). ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and metabolic hotspots. MD simulations (GROMACS) assess conformational flexibility affecting enzyme binding .
Q. How to correlate crystallographic data with solubility profiles?
- Methodological Answer : Hirshfeld surface analysis identifies intermolecular interactions (e.g., H-bonds, π-stacking) influencing crystal packing. Hansen solubility parameters (HSPiP software) match solvent polarity to lattice energy. Co-crystallization with solubility enhancers (e.g., cyclodextrins) improves bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
